Fmoc-3-chloro-D-phenylalanine

Vue d'ensemble

Description

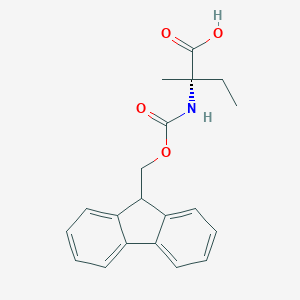

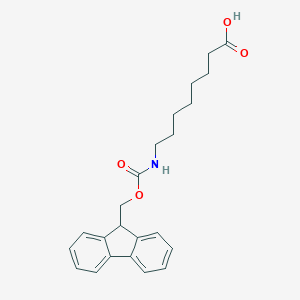

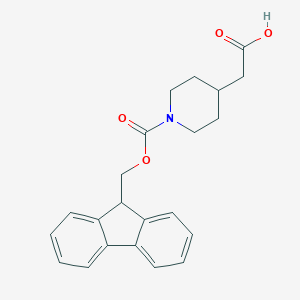

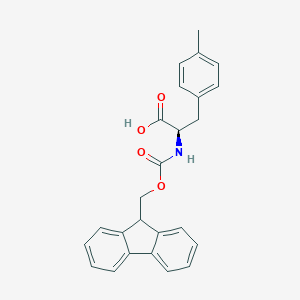

“Fmoc-3-chloro-D-phenylalanine” is a chemical compound with the molecular formula C24H20ClNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The hydrogels were synthesized using trisodium citrate as a pH modulator and compared with the previously reported pH modulator glucono-δ-lactone .

Molecular Structure Analysis

The molecular weight of “Fmoc-3-chloro-D-phenylalanine” is 421.87 . The InChI string representation of its structure is 1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 .

Physical And Chemical Properties Analysis

“Fmoc-3-chloro-D-phenylalanine” is a solid substance . It has a density of 1.337±0.06 g/cm3, a boiling point of 640.9±55.0 °C, a flashing point of 341.4°C, and a refractive index of 1.637 .

Applications De Recherche Scientifique

-

Scientific Field: Peptide Synthesis

- Fmoc-protected amino acids, including Fmoc-3-chloro-D-phenylalanine, are widely used in the field of peptide synthesis . They are essential for solid-phase peptide synthesis (SPPS), a method used to build peptides from individual amino acids.

- In SPPS, the Fmoc group serves as a temporary protection for the amino group of the amino acid during the synthesis process . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

-

Scientific Field: Material Science

-

Scientific Field: Antibacterial Research

-

Scientific Field: Biochemistry

- Fmoc-protected amino acids, including Fmoc-3-chloro-D-phenylalanine, are used in biochemistry for the study of protein structures and functions .

- They can be incorporated into peptides or proteins to introduce modifications, which can help in understanding the role of different amino acids in protein structure and function .

-

Scientific Field: Pharmacology

-

Scientific Field: Molecular Biology

-

Scientific Field: Biotechnology

-

Scientific Field: Cell Biology

- Fmoc-protected amino acids, including Fmoc-3-chloro-D-phenylalanine, have been used in the field of cell biology for the development of self-assembling materials .

- These materials have potential applications in various areas, including 3D culture of various cells .

- The specific methods and parameters for using Fmoc-3-chloro-D-phenylalanine in cell biology would depend on the specific application .

-

Scientific Field: Genomics

- While there’s no specific information available on the use of Fmoc-3-chloro-D-phenylalanine in genomics, Fmoc-protected amino acids are generally used in the synthesis of modified nucleic acids .

- They can be used to introduce modifications into DNA or RNA, which can help in studying the role of these modifications in gene expression and regulation .

-

Scientific Field: Immunology

-

Scientific Field: Neuroscience

-

Scientific Field: Microbiology

- Fmoc-protected amino acids, including Fmoc-3-chloro-D-phenylalanine, have shown antibacterial activity against certain types of bacteria .

- For example, Fmoc-phenylalanine has been found to inhibit biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .

- The specific methods and parameters for using Fmoc-3-chloro-D-phenylalanine in microbiology would depend on the specific experimental setup .

-

Scientific Field: Environmental Science

- While there’s no specific information available on the use of Fmoc-3-chloro-D-phenylalanine in environmental science, Fmoc-protected amino acids are generally used in the synthesis of environmentally friendly materials .

- They can be used to create biodegradable materials, which can help in reducing environmental pollution .

Safety And Hazards

“Fmoc-3-chloro-D-phenylalanine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

The future directions of “Fmoc-3-chloro-D-phenylalanine” research could involve further exploration of its antimicrobial properties . Additionally, the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility could be investigated .

Propriétés

IUPAC Name |

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427304 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3-chloro-D-phenylalanine | |

CAS RN |

205526-23-4 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.